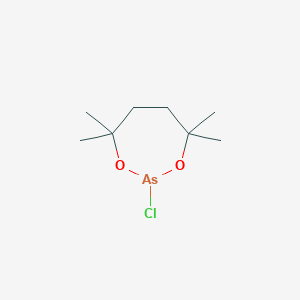
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is an organoarsenic compound characterized by its unique structure, which includes a dioxarsepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane typically involves the reaction of 4,4,7,7-tetramethyl-1,3,2-dioxarsepane with a chlorinating agent such as thionyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4,4,7,7-tetramethyl-1,3,2-dioxarsepane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically followed by purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction Reactions: The compound can be reduced to form arsenic(III) derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted dioxarsepanes depending on the nucleophile used.
Oxidation Reactions: Products include arsenic(V) compounds such as arsenates.
Reduction Reactions: Products include arsenic(III) compounds such as arsines.
科学的研究の応用
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane involves its interaction with nucleophiles and oxidizing or reducing agents. The molecular targets include various functional groups in organic molecules, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphosphorinane
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane 2-oxide
Uniqueness
2-Chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane is unique due to the presence of an arsenic atom in its structure, which imparts distinct chemical reactivity compared to its phosphorus analogs. This uniqueness makes it valuable in specific synthetic applications where arsenic chemistry is advantageous.
特性
CAS番号 |
482315-47-9 |
|---|---|
分子式 |
C8H16AsClO2 |
分子量 |
254.58 g/mol |
IUPAC名 |
2-chloro-4,4,7,7-tetramethyl-1,3,2-dioxarsepane |
InChI |
InChI=1S/C8H16AsClO2/c1-7(2)5-6-8(3,4)12-9(10)11-7/h5-6H2,1-4H3 |
InChIキー |
PPASDGSGJRBHPD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(O[As](O1)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


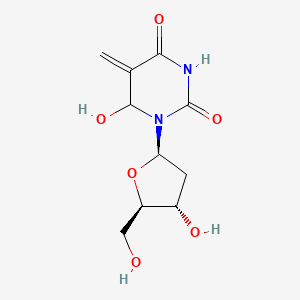
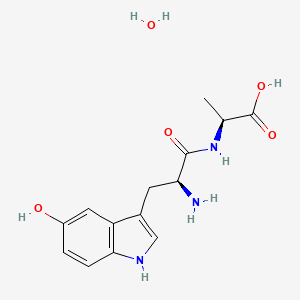
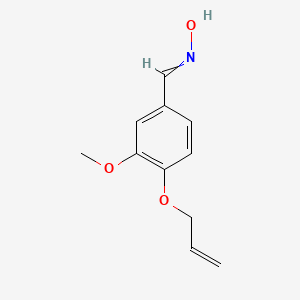
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

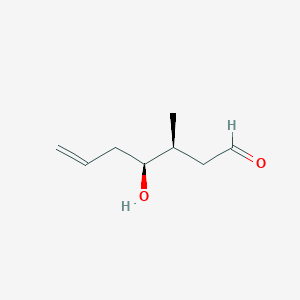
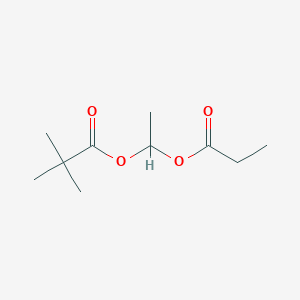
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
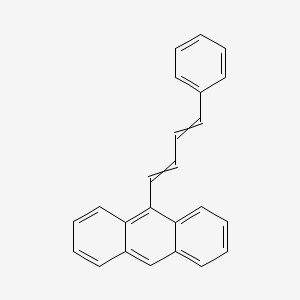
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)
